molecular formula C13H8BrIN2O2S B1527949 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1305324-97-3

6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1527949
CAS No.: 1305324-97-3
M. Wt: 463.09 g/mol
InChI Key: UGPXIJAFCPVHRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, can be represented by the InChI code: 1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H, (H,9,10,11) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation . This process is catalyzed by a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, include a molecular weight of 323.92 and an empirical formula of C6H3BrIN3 . They are typically solid at room temperature .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Synthesis of Inhibitors for Enzymatic Activities : Studies on phenylselenenyl- and phenylthio-substituted pyrimidines, similar in structural complexity to the given compound, have shown their potential as inhibitors of various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Such compounds exhibit selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).

  • Antibacterial and Antioxidant Properties : The bromo and iodo substitutions on pyridine derivatives have been explored for designing compounds with significant antibacterial and antioxidant activities. These functionalities contribute to synthesizing polyfunctionalized molecules with promising bioactivities against both Gram-positive and Gram-negative bacterial strains, comparing favorably with standard drugs like streptomycin (Variya et al., 2019).

  • Asymmetric Hydrogenation Catalysts : The introduction of phenylsulfonyl and other related groups into pyridines has led to the development of tunable, air-stable ligands for asymmetric hydrogenation of unfunctionalized alkenes, demonstrating the applicability of such compounds in catalysis and synthetic chemistry (Qu et al., 2014).

Functional Material Development

  • Highly Brominated Phenols for Radical-Scavenging : Related research on brominated mono- and bis-phenols from marine red algae has uncovered compounds with potent DPPH radical-scavenging activity. These findings underscore the potential of brominated compounds in developing new antioxidants with applications ranging from pharmaceuticals to functional materials (Duan et al., 2007).

Safety and Hazards

The safety and hazards associated with similar compounds, such as 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, include acute oral toxicity (Hazard Statements H302) . Precautionary measures include avoiding eye contact and wearing protective gloves .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromo-3-iodopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-9-6-12-13(16-7-9)11(15)8-17(12)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPXIJAFCPVHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=N3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183331
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-97-3
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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